molecular formula C15H10F2N4OS B5713189 1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5713189
M. Wt: 332.3 g/mol
InChI Key: JNPIHKJJIDGCPJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound characterized by the presence of fluorophenyl and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form an intermediate, which is then reacted with 4-fluorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of both fluorophenyl and thiadiazolyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4OS/c16-10-3-1-9(2-4-10)13-20-21-15(23-13)19-14(22)18-12-7-5-11(17)6-8-12/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPIHKJJIDGCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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